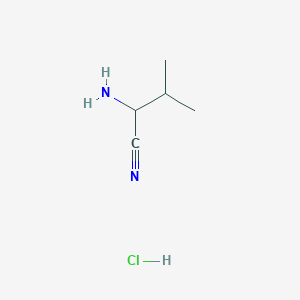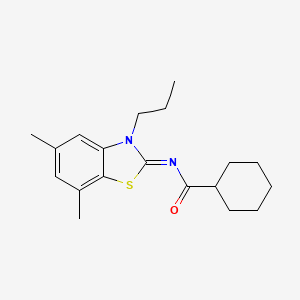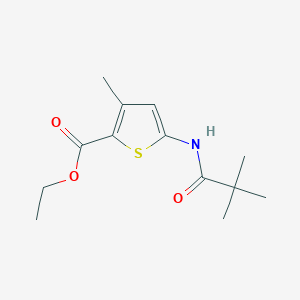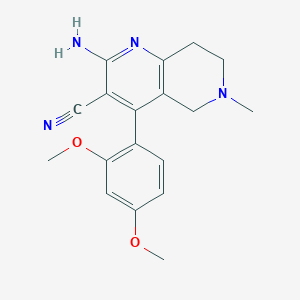
N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)thiophene-2-carboxamide, also known as FIIN-4, is a small molecule inhibitor that has been extensively studied in the field of cancer research. It belongs to the class of kinase inhibitors and has shown promising results in preclinical studies.
Mécanisme D'action
N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)thiophene-2-carboxamide works by binding to the ATP-binding site of FGFR and inhibiting its activity. This leads to the inhibition of downstream signaling pathways that are involved in cell proliferation and survival. This compound has been shown to be highly selective for FGFR and does not affect the activity of other kinases.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, this compound has been shown to inhibit angiogenesis (the formation of new blood vessels) in tumor models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)thiophene-2-carboxamide is its high selectivity for FGFR, which reduces the potential for off-target effects. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to work with in certain experiments.
Orientations Futures
There are several future directions for the development of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)thiophene-2-carboxamide and related compounds. One potential direction is the optimization of the synthesis method to improve the yield and purity of the final product. Another potential direction is the development of more water-soluble analogs of this compound that can be more easily used in experiments. Additionally, further studies are needed to investigate the efficacy of this compound in various types of cancer and to determine its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)thiophene-2-carboxamide involves a multi-step process that includes the reaction of 2-bromoethyl furan-2-carboxylate with indoline, followed by the reaction with thiophene-2-carboxylic acid. The final product is obtained after purification by column chromatography. The yield of the synthesis process is approximately 30%.
Applications De Recherche Scientifique
N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)thiophene-2-carboxamide has been extensively studied in the field of cancer research due to its ability to inhibit the activity of a specific kinase called FGFR (fibroblast growth factor receptor). FGFR is a transmembrane receptor that is involved in the regulation of cell growth and differentiation. Aberrant activation of FGFR has been implicated in various types of cancers, including lung cancer, breast cancer, and bladder cancer.
Propriétés
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c22-19(18-8-4-12-24-18)20-13-16(17-7-3-11-23-17)21-10-9-14-5-1-2-6-15(14)21/h1-8,11-12,16H,9-10,13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMUBTUPVQWBNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNC(=O)C3=CC=CS3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-chloro-2-methoxyphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2458911.png)

![5-{[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]thio}-2-isopropylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2458913.png)


![Tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)piperidin-3-yl]carbamate](/img/structure/B2458918.png)

![1-[(3-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2458922.png)
![2-(4-((5-chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2458923.png)


![N-[(2E)-2-[(2,4-dinitrophenyl)hydrazinylidene]-1-diphenylphosphorylethyl]benzamide](/img/structure/B2458929.png)

